Methyl 4-bromo-2-cyano-6-methoxybenzoate
Description
Methyl 4-bromo-2-cyano-6-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 4-position, a cyano group at the 2-position, and a methoxy group at the 6-position of the aromatic ring. The substituents’ electronic and steric properties—bromine (halogen), cyano (electron-withdrawing), and methoxy (electron-donating)—impart unique reactivity, making it valuable for cross-coupling reactions, functional group transformations, and drug design .
Properties
IUPAC Name |
methyl 4-bromo-2-cyano-6-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-8-4-7(11)3-6(5-12)9(8)10(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNXDRUUQLGNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)OC)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
*Hypothetical structure inferred from analogs.
a. Position 2: Cyano vs. Amino, Hydroxy, Chloro
- Cyano (CN): Strong electron-withdrawing nature activates the aromatic ring for nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura reactions).
- Amino (NH₂): In , the amino group enables hydrogen bonding and participation in condensation reactions (e.g., amide formation), making it suitable for bioactive molecule synthesis .
- Hydroxy (OH) and Chloro (Cl) : and highlight hydroxy and chloro substituents, respectively. Hydroxy groups increase acidity (pKa ~10), facilitating deprotonation for etherification, while chloro groups enhance electrophilicity for nucleophilic displacement .
b. Position 6: Methoxy vs. Methyl, Fluoro
- Methoxy (OMe) : Electron-donating via resonance, stabilizing the aromatic ring against electrophilic attack. This group is common in drug candidates for improving bioavailability (e.g., ) .
- Fluoro (F) : In , fluorine’s electronegativity and small size enhance metabolic stability and lipophilicity, a key feature in CNS-active pharmaceuticals .
c. Position 4: Bromine as a Universal Substituent
Bromine’s role as a leaving group facilitates functionalization (e.g., via Grignard or Ullmann reactions). Its presence across all analogs underscores its utility in iterative synthesis .
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (hypothetical MW 286.08) is heavier than its fluoro analog (MW 272.05) due to the methoxy group. This increases its boiling point and may reduce volatility compared to smaller analogs .
- Solubility: Cyano and methoxy groups enhance polarity, suggesting moderate solubility in acetone or DMSO, whereas methyl or chloro substituents (–10) favor solubility in less polar solvents .
Analytical Characterization
While direct data for the target compound are absent, analogs in the evidence employ techniques such as:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

